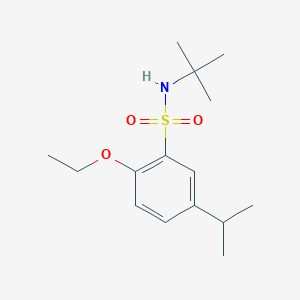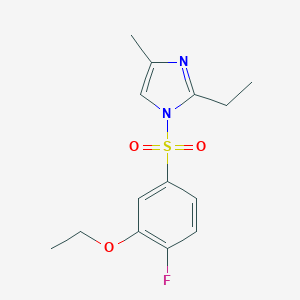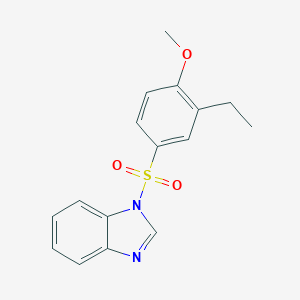
N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide, also known as BEMOSA, is a sulfonamide derivative that has been extensively studied for its potential use as a therapeutic agent. BEMOSA has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail.
Mécanisme D'action
The mechanism of action of N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in bacterial, fungal, and viral replication. N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide has been shown to inhibit the activity of DNA gyrase, a key enzyme involved in bacterial DNA replication. It has also been shown to inhibit the activity of chitin synthase, a key enzyme involved in fungal cell wall synthesis. In addition, N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide has been shown to inhibit the activity of reverse transcriptase, a key enzyme involved in viral replication.
Biochemical and Physiological Effects:
N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial, fungal, and viral strains, as well as to inhibit the activity of key enzymes involved in replication. N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide has also been shown to have anti-inflammatory properties, and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide has been shown to have antioxidant properties, and has been investigated for its potential use in the treatment of oxidative stress-related diseases such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize, and can be obtained in relatively large quantities. It has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also some limitations to using N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide in lab experiments. It has been shown to have some toxicity in certain cell lines, and its efficacy may vary depending on the specific strain of bacteria, fungus, or virus being studied.
Orientations Futures
There are several future directions for the study of N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide. One potential direction is the investigation of its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is the investigation of its potential use in the treatment of oxidative stress-related diseases such as Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide, and to investigate its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide involves the reaction of 5-ethyl-2-methoxybenzenesulfonyl chloride with n-butylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide. The synthesis of N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide is relatively straightforward and can be carried out on a large scale.
Applications De Recherche Scientifique
N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to have antibacterial, antifungal, and antiviral properties, and has been investigated for its potential use in the treatment of various diseases. N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the growth of several fungal strains, including Candida albicans and Aspergillus niger. In addition, N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide has been shown to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus.
Propriétés
IUPAC Name |
N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-5-10(3)14-18(15,16)13-9-11(6-2)7-8-12(13)17-4/h7-10,14H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCOWSUJEKBVMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-5-ethyl-2-methoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B344943.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B344944.png)
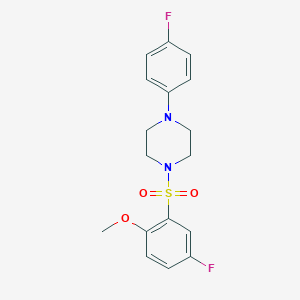
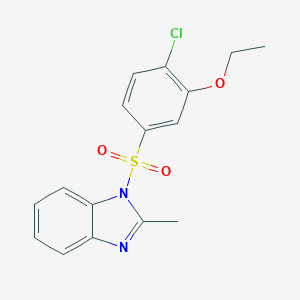
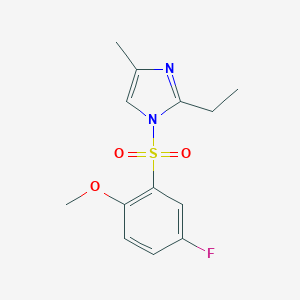

![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}pyrrolidine](/img/structure/B344955.png)
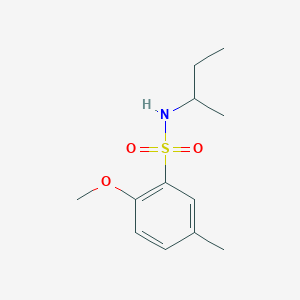
![1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole](/img/structure/B344965.png)
![1-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344967.png)

